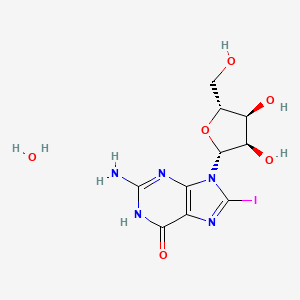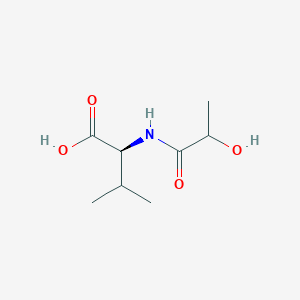![molecular formula C23H22N6O B14478816 Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- CAS No. 72259-81-5](/img/structure/B14478816.png)
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is a derivative of cyclohexanone and is known for its crystalline solid form, high melting point, and solubility in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- typically involves the reaction of cyclohexanone with 4-azidobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azide groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions through photolabeling techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for cancer treatment.
Industry: Utilized in the development of new materials and bioconjugates.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is not fully understood. it is believed to interact with biological molecules such as proteins and nucleic acids. The azide groups in the compound are highly reactive and can undergo click chemistry reactions with biological molecules, making it an ideal candidate for creating bioconjugates and other biomaterials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4-azidobenzal)cyclohexanone
- 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone
- (2Z,6Z)-2,6-Bis(4-azidobenzylidene)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- stands out due to its unique combination of azide groups and the cyclohexanone backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
72259-81-5 |
|---|---|
Molekularformel |
C23H22N6O |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2,6-bis[(4-azidophenyl)methylidene]-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C23H22N6O/c1-15(2)18-13-19(11-16-3-7-21(8-4-16)26-28-24)23(30)20(14-18)12-17-5-9-22(10-6-17)27-29-25/h3-12,15,18H,13-14H2,1-2H3 |
InChI-Schlüssel |
MGFFWPSXPUJKTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


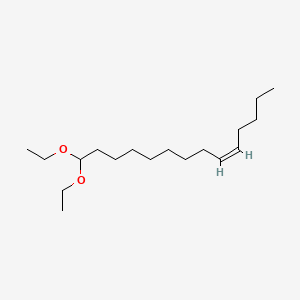
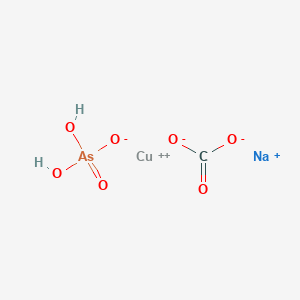
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
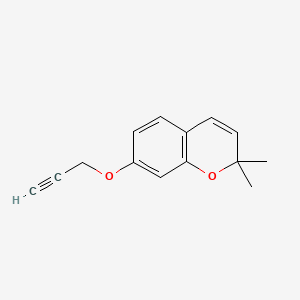

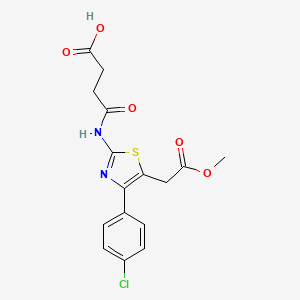
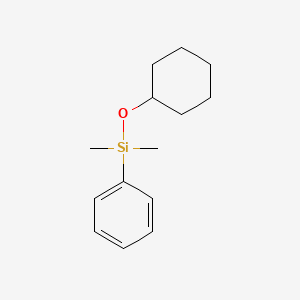
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
